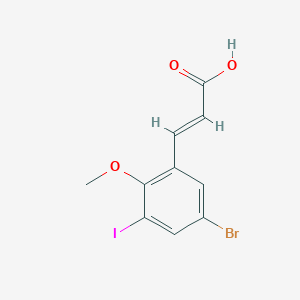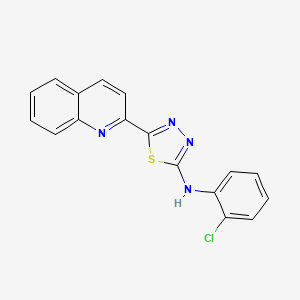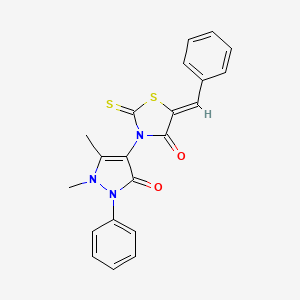
1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the piperazine ring, along with a propylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 1-propylsulfonylpiperazine.
Nucleophilic Substitution Reaction: The 4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with 1-propylsulfonylpiperazine in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide or dichloromethane, at elevated temperatures (e.g., 60-80°C) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The use of large-scale reactors to carry out the nucleophilic substitution reaction under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-4-(propylsulfonyl)piperazine: Similar structure with a methyl group instead of fluorine.
1-(4-Bromobenzyl)-4-(propylsulfonyl)piperazine: Similar structure with a bromine atom instead of fluorine.
Uniqueness: 1-(4-Fluorobenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Eigenschaften
Molekularformel |
C14H21FN2O2S |
|---|---|
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C14H21FN2O2S/c1-2-11-20(18,19)17-9-7-16(8-10-17)12-13-3-5-14(15)6-4-13/h3-6H,2,7-12H2,1H3 |
InChI-Schlüssel |
ZCULFEKBSDLKAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B10880119.png)


![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)


![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
![2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
